

High-Efficiency Organogenesis Protocol Using Zeatin Riboside

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Compound of Interest

Compound Name: Zeatin riboside

Cat. No.: B6592933

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Zeatin riboside (ZR), a naturally occurring cytokinin, has demonstrated significant efficacy in promoting high-efficiency organogenesis in various plant species. This protocol provides a detailed methodology for the in vitro regeneration of plants, leveraging the potent activity of ZR to induce shoot formation from explant tissues. The application of this protocol is particularly relevant for clonal propagation, genetic transformation, and the production of tetraploid plants, which can be a valuable starting point for breeding programs and drug development from plant-derived compounds.

The presented protocol, primarily based on studies with eggplant (*Solanum melongena* L.), offers a robust and broadly applicable method for species that are responsive to cytokinin-induced organogenesis.[1][2] **Zeatin riboside** has been shown to be a more effective plant growth regulator for shoot regeneration in several species compared to other cytokinins.[3] The key advantage of this protocol is its high efficiency in shoot induction, which can significantly shorten the time required for plant regeneration and multiplication.

For drug development professionals, this protocol can be instrumental in the consistent and large-scale production of medicinal plants with desirable traits. The induction of polyploidy, as has been observed with this protocol, can lead to enhanced production of secondary metabolites, which are often the source of the medicinal properties of plants.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from experiments on eggplant organogenesis, demonstrating the effects of **zeatin riboside**, auxin, explant type, and photoperiod on regeneration efficiency.

Table 1: Effect of **Zeatin Riboside** (ZR) and Indoleacetic Acid (IAA) on Shoot Regeneration from Different Explants

Media Code	ZR (mg/L)	IAA (mg/L)	Mean Shoots per Cotyledon Explant	Mean Shoots per Hypocotyl Explant	Mean Shoots per Leaf Explant
E0	0	0	0.00	0.00	0.00
E1	0	2	0.03	0.00	0.00
E2	1	0.1	1.89	1.22	0.56
E3	1	0.5	2.56	1.78	0.28
E4	2	0.1	3.44	2.11	1.11
E5	2	0.5	3.22	2.44	1.00
E6	2	0	3.78	2.22	1.11
E7	0	0.1	0.00	0.00	0.00

Data adapted from García-Forte et al., 2020.[\[1\]](#)[\[2\]](#) The best results for shoot regeneration were obtained with medium E6, containing 2 mg/L of ZR and no IAA, using cotyledon explants. [\[1\]](#)[\[2\]](#)

Table 2: Effect of Photoperiod on Shoot and Callus Formation

Photoperiod	Mean Shoots per Explant	Mean Callus Formation (%)
16h light / 8h dark	1.67	100% (in ZR containing media)
24h dark	1.07	100% (in ZR containing media)

Data adapted from García-Forte et al., 2020.[\[2\]](#)[\[3\]](#) A 16-hour light photoperiod was found to be more favorable for shoot induction.[\[2\]](#)

Table 3: Effect of Indole-3-butyric Acid (IBA) on Rooting of Regenerated Shoots

Media Code	IBA (mg/L)	Mean Rooting Percentage (%)	Mean Number of Roots per Shoot
R0	0	60	2.5
R1	0.5	80	4.0
R2	1	90	5.5
R3	2	85	5.0
R4	3	75	4.5
R5	4	65	3.5

Data adapted from García-Forte et al., 2020.[\[1\]](#) The highest rooting efficiency was achieved on a medium supplemented with 1 mg/L IBA.[\[1\]](#)

Experimental Protocols

Plant Material and Sterilization

- Source healthy, mature seeds of the desired plant species.
- Surface sterilize the seeds by immersion in 70% (v/v) ethanol for 1 minute, followed by a 20-minute wash in a 1% sodium hypochlorite solution with a few drops of Tween-20.
- Rinse the seeds three times with sterile distilled water in a laminar flow hood.
- Germinate the sterilized seeds on a hormone-free Murashige and Skoog (MS) basal medium.

Explant Preparation and Culture for Organogenesis

- Excise cotyledons, hypocotyls, and leaves from 10- to 15-day-old in vitro grown seedlings.

- Culture the explants on the organogenesis induction medium. The recommended medium is MS supplemented with 2 mg/L **zeatin riboside** (Medium E6 from Table 1).
- Incubate the cultures at $25 \pm 2^{\circ}\text{C}$ under a 16-hour light / 8-hour dark photoperiod with a light intensity of $40 \mu\text{mol m}^{-2} \text{s}^{-1}$.

Rooting of Regenerated Shoots

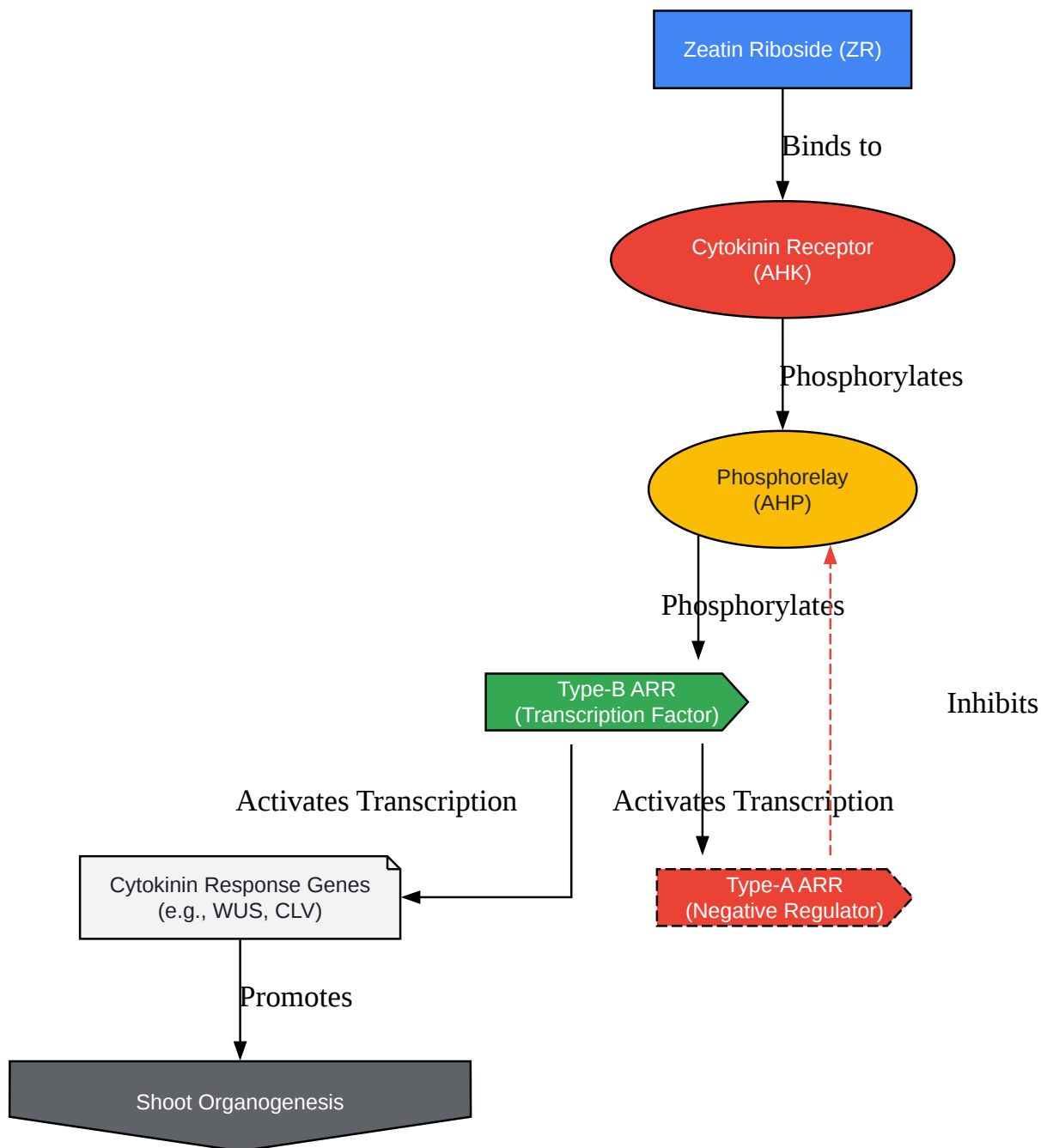
- Once the regenerated shoots reach a length of 2-3 cm, carefully excise them and transfer to a rooting medium.
- The recommended rooting medium is MS supplemented with 1 mg/L Indole-3-butyric acid (IBA) (Medium R2 from Table 3).
- Incubate the shoots under the same temperature and photoperiod conditions as for organogenesis.

Acclimatization of Plantlets

- After 3-4 weeks on the rooting medium, when a well-developed root system is visible, remove the plantlets from the culture vessel.
- Gently wash the roots to remove any remaining agar.
- Transfer the plantlets to small pots containing a sterile mixture of peat and perlite (1:1 v/v).
- Cover the pots with a transparent plastic lid or bag to maintain high humidity.
- Gradually acclimate the plantlets to ambient humidity over a period of 2-3 weeks by progressively opening the cover.
- Water the plantlets as needed and provide a nutrient solution once a week.

Visualizations

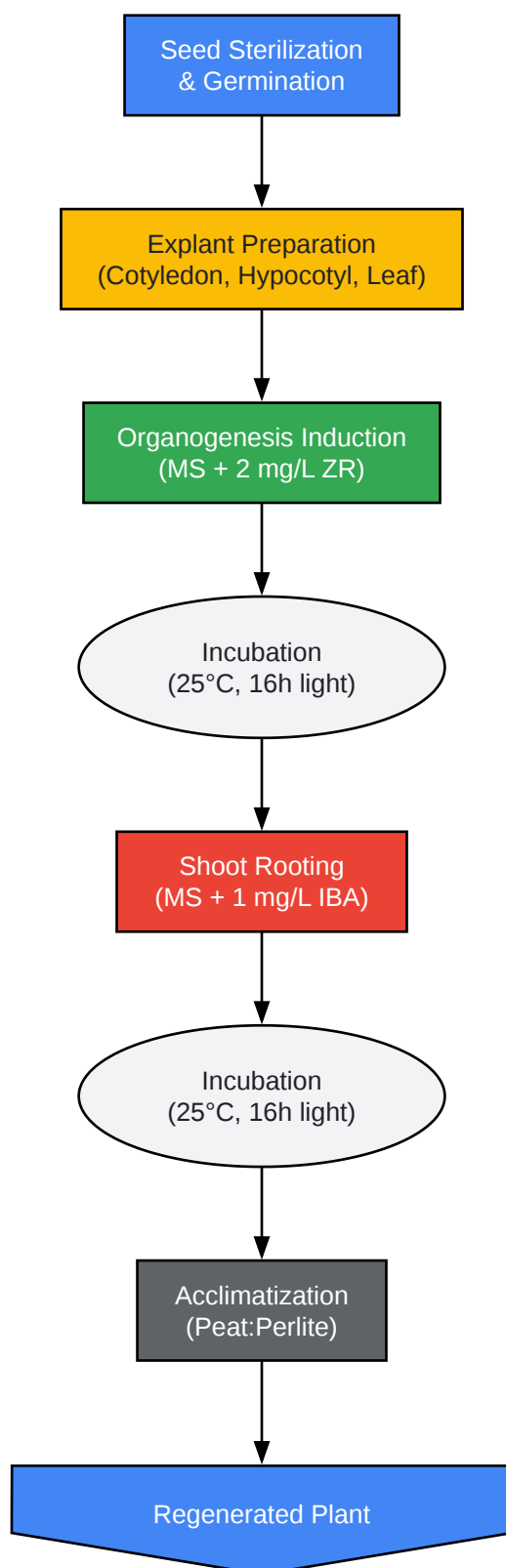
Signaling Pathway



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Caption: Cytokinin signaling pathway initiated by **Zeatin Riboside**.

Experimental Workflow



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References

- 1. Cytokinin Signaling and De Novo Shoot Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. A highly efficient organogenesis protocol based on zeatin riboside for in vitro regeneration of eggplant - PMC [pmc.ncbi.nlm.nih.gov]
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